molecular formula C9H8FN5O B1517365 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105195-29-6

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1517365
CAS No.: 1105195-29-6
M. Wt: 221.19 g/mol
InChI Key: WFLACHNVWAXVES-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H8FN5O and its molecular weight is 221.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied in the context of its antitumor properties. Specifically, a structurally similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and demonstrated inhibitory effects on the proliferation of certain cancer cell lines, indicating potential antitumor activity (Hao et al., 2017).

Scaffold for Biologically Active Compounds

The chemical structure of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , is notable for its suitability in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This application is significant in the synthesis of compounds such as HSP90 inhibitors, demonstrating the versatility of this chemical structure in producing biologically active molecules (Ferrini et al., 2015).

Microwave-assisted Synthesis for Antimicrobial Activity

There has been research on hybrid molecules containing structures related to this compound, demonstrating antimicrobial, antiurease, and antilipase activities. These findings underscore the relevance of this compound in creating molecules with potential therapeutic applications (Başoğlu et al., 2013).

Photophysical Properties and Application Prospects

The compound and its derivatives exhibit intriguing photophysical properties, such as bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, making them potential candidates for use in sensing applications. This versatility further emphasizes the compound's significance in various scientific fields, including materials science and biological research (Safronov et al., 2020).

Biochemical Analysis

Biochemical Properties

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be found in the cytoplasm, where it affects kinase activity and other cellular processes .

Properties

IUPAC Name

5-amino-1-(3-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-5-2-1-3-6(4-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLACHNVWAXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.